PRLX-93936 vs. Erastin: Differentiated Cellular Cytotoxicity via a Unique TRIM21-Dependent Degradation Mechanism
PRLX-93936 exhibits a unique mechanism of action not shared by its structural analog erastin. While erastin induces ferroptosis via VDAC2/3 inhibition [1], PRLX-93936 functions as a molecular glue that recruits the E3 ligase TRIM21 to the nuclear pore complex (NPC), leading to its ubiquitination and subsequent proteasomal degradation [2]. This results in cancer cell apoptosis, a mechanism orthogonal to erastin's oxidative, non-apoptotic cell death.
| Evidence Dimension | Primary Mechanism of Action |
|---|---|
| Target Compound Data | TRIM21-dependent degradation of the nuclear pore complex [2] |
| Comparator Or Baseline | Erastin: VDAC2/3 inhibition leading to ferroptosis [1] |
| Quantified Difference | Mechanistically distinct (orthogonal cell death pathways) |
| Conditions | Biochemical and cellular assays (e.g., ubiquitination, proteomics, NanoBiT) |
Why This Matters
This fundamental mechanistic difference ensures that experiments using erastin cannot serve as a control for studies investigating TRIM21-mediated nuclear pore degradation, making PRLX-93936 the essential reagent for this emerging field.
- [1] Yagoda, N., et al. (2007). RAS-RAF-MEK-dependent oxidative cell death involving voltage-dependent anion channels. Nature, 447(7146), 864–868. View Source
- [2] Yuan, L., et al. (2025). Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex. Cancer Discovery. View Source
